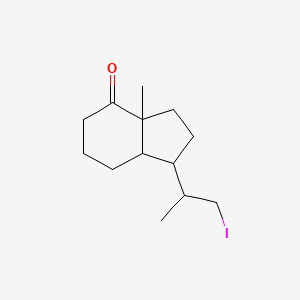
1-(1-iodopropan-2-yl)-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-iodopropan-2-yl)-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one is a complex organic compound with a unique structure that includes an iodine atom, a propyl group, and a hexahydroindenone core
Preparation Methods
The synthesis of 1-(1-iodopropan-2-yl)-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as a propyl-substituted hexahydroindenone, using iodine and a suitable oxidizing agent. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-iodopropan-2-yl)-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(1-iodopropan-2-yl)-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one include:
2-iodoethylbenzene: Another iodine-containing compound with different structural features.
1-iodopropane: A simpler iodine-containing compound with a straight-chain structure.
Hexahydroindenone derivatives: Compounds with similar core structures but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21IO |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
1-(1-iodopropan-2-yl)-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C13H21IO/c1-9(8-14)10-6-7-13(2)11(10)4-3-5-12(13)15/h9-11H,3-8H2,1-2H3 |
InChI Key |
FGFOBTXOTMBRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)C1CCC2(C1CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


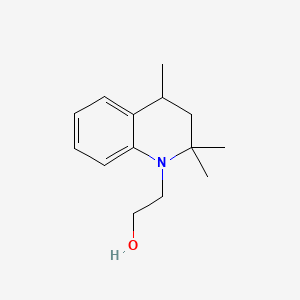
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
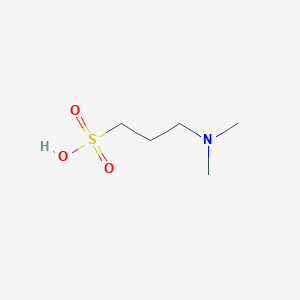
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
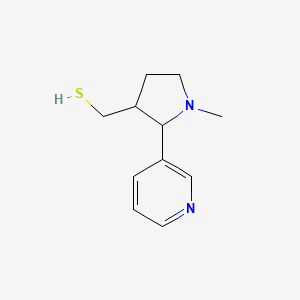
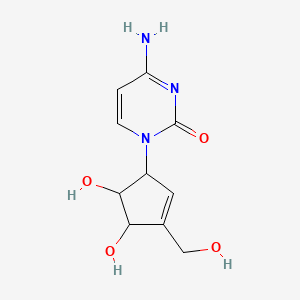
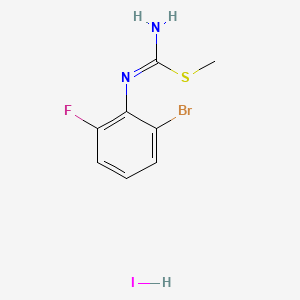
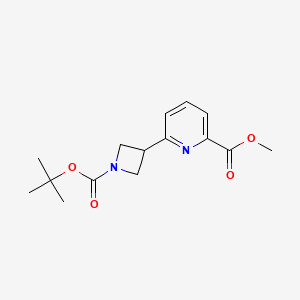
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

